(5-Methylisoxazol-3-YL)((2-(trifluoromethyl)phenyl)sulfonyl)amine
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Description
“(5-Methylisoxazol-3-YL)((2-(trifluoromethyl)phenyl)sulfonyl)amine” is a chemical compound with the molecular formula C11H9F3N2O3S . It is a specialized product used in life science research .
Molecular Structure Analysis
The molecular structure of this compound consists of an isoxazole ring attached to a phenyl ring through a sulfonyl group. The isoxazole ring carries a methyl group, and the phenyl ring carries a trifluoromethyl group .
Scientific Research Applications
Synthesis and Chemical Reactions
(5-Methylisoxazol-3-YL)((2-(trifluoromethyl)phenyl)sulfonyl)amine is a chemical compound that has been utilized as a precursor for synthesizing various heterocyclic compounds. The compound's bifunctional nature, with both carbonyl and cyano groups, allows it to undergo numerous chemical reactions, leading to the formation of diverse heterocycles. For example, it has been used to synthesize 2-pyridone derivatives, chromene derivatives, hydrazone derivatives, pyrazole, and triazine derivatives, among others (Darwish, Atia, & Farag, 2014). Moreover, this compound's reactivity has been exploited in the synthesis of furo[3,2-c]pyridine derivatives (Bradiaková, Prónayová, Gatial, & Krutošíková, 2008).
Biological and Pharmaceutical Activities
The compound and its derivatives exhibit various biological and pharmaceutical activities, which have been explored in different studies:
Antimicrobial Activity:
- Various derivatives synthesized using this compound have shown promising in vitro antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014).
- Some novel sulfonamide isoxazolo[5,4-b]pyridine derivatives, synthesized from related compounds, exhibited antimicrobial activity against specific strains like Pseudomonas aeruginosa and Escherichia coli (Poręba, Pawlik, Rembacz, Kurowska, Matuszyk, & Długosz, 2015).
Antiprotozoal Activity:
- 4,5-Dihydroisoxazole derivatives, related to the compound, have shown antiprotozoal activities, making them interesting targets for anti-infective agents (Dürüst, Altug, Kaiser, Fronczek, & Taşdemir, 2013).
Bioactivation Mechanism Study:
- Studies on phenyl methyl-isoxazole derivatives, closely related to the compound, have revealed insights into their bioactivation mechanisms, providing a basis for understanding their pharmacological and toxicological profiles (Bylund, Macsári, Besidski, Olofsson, Petersson, Arvidsson, & Bueters, 2012).
Synthesis of Heterocyclic Frameworks:
- The compound has been used in solvent-free synthesis methods to create new classes of heterocyclic frameworks, exemplifying green chemistry principles (Dhawan & Singh, 2022).
Crystallographic Studies:
- Schiff base derivatives of the compound have been studied crystallographically, contributing to the understanding of molecular structure and interactions (Yıldız, Ünver, Erdener, & Ocak Iskeleli, 2010).
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O3S/c1-7-6-10(15-19-7)16-20(17,18)9-5-3-2-4-8(9)11(12,13)14/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACSKMSBHYGXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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